
9-Methyl-1,9-dihydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,9-dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique electronic and photophysical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,9-dihydropyrene typically involves the reduction of pyrene. One common method is the dissolving metal reduction of pyrene using sodium in ammonia, which yields 1,9-dihydropyrene. The methylation of this intermediate can be achieved using methyl iodide under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methyl-1,9-dihydropyrene can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more hydrogenated forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the electron-rich positions on the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ammonia or lithium in tetrahydrofuran are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene core .
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,9-dihydropyrene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-Methyl-1,9-dihydropyrene involves its interaction with various molecular targets. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic
Eigenschaften
CAS-Nummer |
85056-96-8 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
9-methyl-1,9-dihydropyrene |
InChI |
InChI=1S/C17H14/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-5,7-11H,6H2,1H3 |
InChI-Schlüssel |
NTFKIVVZVLNLEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C2CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)
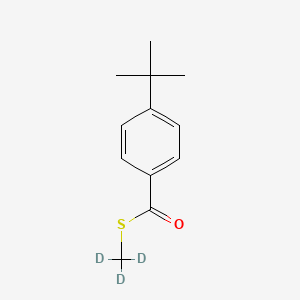
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
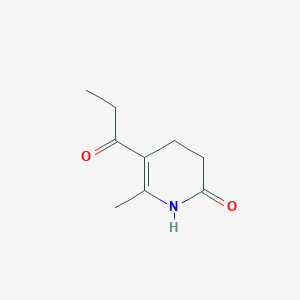
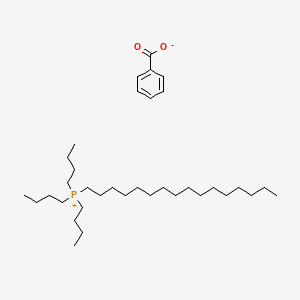
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
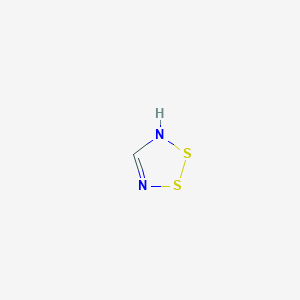
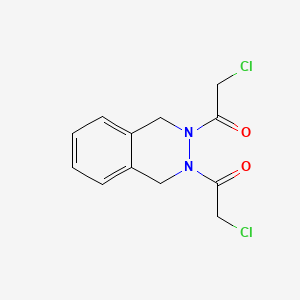
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
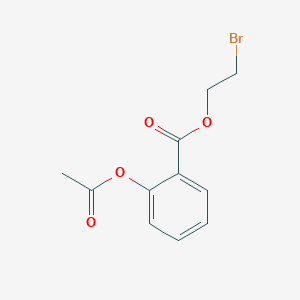
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
